Nervonic Acid Versus Erucic Acid in Reducing C26:0 Accumulation in ALD Fibroblasts
In a direct head‑to‑head comparison using X‑ALD patient‑derived fibroblasts (AMN and cALD cell lines), both nervonic acid and erucic acid decreased intracellular C26:0 and total saturated very‑long‑chain fatty acids. However, the concentration‑response profiles were distinct: nervonic acid exhibited a consistent, concentration‑dependent reduction in C26:0 that was especially pronounced in the AMN cell line, whereas erucic acid showed a non‑concentration‑dependent effect [1]. At the highest concentration tested (50 µM), nervonic acid treatment increased total lipid C24:1 levels by over 3‑fold compared to erucic acid, and simultaneously elevated C26:1 fatty acid levels to twice the maximum observed with erucic acid, indicating more efficient cellular incorporation and chain‑elongation feedback [2]. In contrast, erucic acid required lower concentrations to achieve a similar extent of C26:0 reduction but without the same magnitude of C24:1 incorporation.
| Evidence Dimension | Reduction of C26:0 accumulation and cellular C24:1 incorporation efficiency |
|---|---|
| Target Compound Data | Nervonic acid at 50 µM increased total lipid C24:1 >3‑fold over erucic acid; doubled C26:1 production vs. erucic acid; concentration‑dependent C26:0 reduction in AMN and cALD fibroblasts. |
| Comparator Or Baseline | Erucic acid at equimolar concentrations (5, 20, 50 µM); non‑concentration‑dependent C26:0 reduction; lower C24:1 incorporation. |
| Quantified Difference | >3‑fold higher C24:1 incorporation with nervonic acid compared to erucic acid; 2‑fold higher C26:1 elevation with nervonic acid. |
| Conditions | Human dermal fibroblasts from X‑ALD patients (AMN GM17819, cALD GM04904) and normal neonatal fibroblasts (NHDF); 5‑day incubation with nervonic acid or erucic acid (5, 20, 50 µM); lipid analysis by GC/MS and LC/MS. |
Why This Matters
Procurement of nervonic acid rather than the cheaper precursor erucic acid is justified for ALD and VLCFA‑metabolism research because only nervonic acid provides the combination of concentration‑dependent C26:0 lowering and robust myelin‑lipid incorporation that mimics the physiological substrate, avoiding confounded dose‑response data from an artificial precursor.
- [1] Terluk MR, Tieu J, Sahasrabudhe SA, et al. Nervonic acid attenuates accumulation of very long‑chain fatty acids and is a potential therapy for adrenoleukodystrophy. Neurotherapeutics. 2022;19(3):1007‑1017. doi:10.1007/s13311-022-01226-7 View Source
- [2] Terluk MR et al. (Ibid.) Fig. 3 and associated text: "The addition of increasing concentrations of nervonic acid increased the total lipid C24:1 levels by over 3‑folds in comparison to erucic acid treatment" and "A higher concentration of nervonic acid (50 µM) showed double the amount of C26:1 fatty acid compared to the highest elevation observed with erucic acid." View Source
